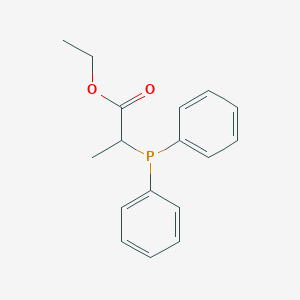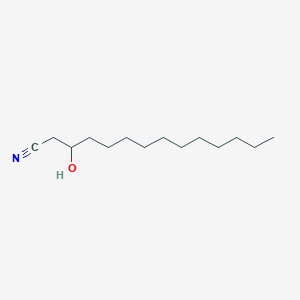![molecular formula C14H6BrNO2 B14298789 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile CAS No. 114039-33-7](/img/structure/B14298789.png)
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired naphthopyran structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthopyran core.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted naphthopyrans.
Scientific Research Applications
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Mechanism of Action
The mechanism of action of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photochromic behavior is due to the compound’s ability to undergo reversible structural changes, which are influenced by the molecular environment and external stimuli.
Comparison with Similar Compounds
Similar Compounds
3H-Naphtho[2,1-b]pyran-2-carbonitrile: Similar structure but without the bromine substitution.
3H-Naphtho[2,1-b]pyran-2-carbonitrile, 8-bromo-3-oxo-: Another variant with different substituents.
Uniqueness
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is unique due to its specific bromine substitution, which imparts distinct photochromic properties and reactivity compared to other naphthopyran derivatives . This makes it particularly valuable in applications requiring precise control over light-induced molecular changes.
Properties
CAS No. |
114039-33-7 |
|---|---|
Molecular Formula |
C14H6BrNO2 |
Molecular Weight |
300.11 g/mol |
IUPAC Name |
8-bromo-3-oxobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H6BrNO2/c15-10-2-3-11-8(5-10)1-4-13-12(11)6-9(7-16)14(17)18-13/h1-6H |
InChI Key |
TZIHUOQTGYPTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(C(=O)O3)C#N)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)


![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)





